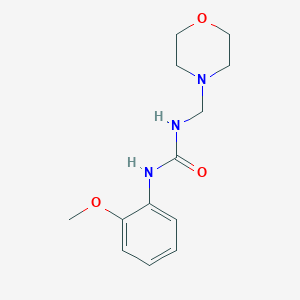
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a methoxyphenyl group attached to a urea moiety, which is further linked to a morpholinylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative, followed by the introduction of a morpholinylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the morpholinylmethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 1-(2-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one
- 1-(2-Methoxyphenyl)-3-(morpholin-4-yl)ethylamine Compared to these compounds, 1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea exhibits unique properties due to the presence of the urea moiety, which can form additional hydrogen bonds and enhance its biological activity.
Properties
CAS No. |
6342-35-4 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H19N3O3/c1-18-12-5-3-2-4-11(12)15-13(17)14-10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H2,14,15,17) |
InChI Key |
KUZUSJPWPHVKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


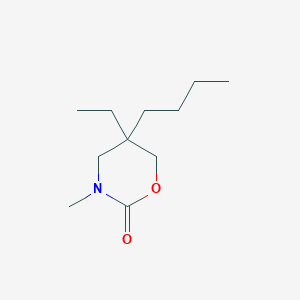
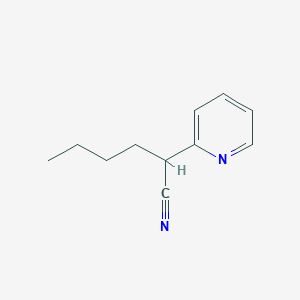
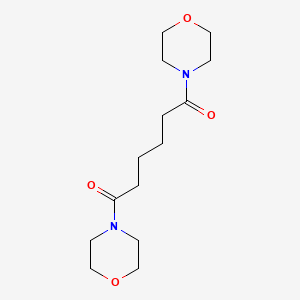
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
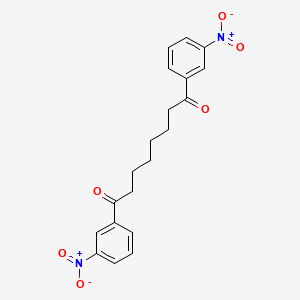
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
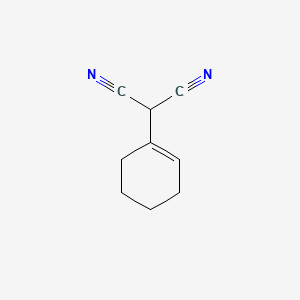
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
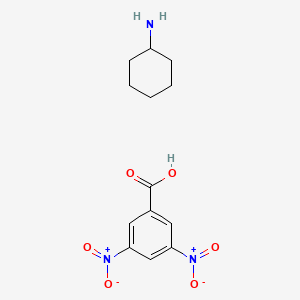
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
